4-Oxo-6-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a phenoxypropoxy side chain and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Phenoxypropoxy Group: The phenoxypropoxy side chain can be introduced via an etherification reaction, where the chromene core is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy side chain, resulting in different chemical and biological properties.
6-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the oxo group, affecting its reactivity and applications.
4-Oxo-6-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid:
The uniqueness of 4-Oxo-6-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
53873-81-7 |
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Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-oxo-6-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-8-7-14(11-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI Key |
BHXLWSJGQYDDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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